molecular formula C11H14BrIO B14049552 1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene

1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene

Cat. No.: B14049552
M. Wt: 369.04 g/mol
InChI Key: FULFEASOCGUTEW-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene is an organic compound that features a benzene ring substituted with bromopropyl, ethoxy, and iodine groups

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a benzene derivative that already contains the ethoxy group.

    Iodination: The final step involves the iodination of the benzene ring, which can be carried out using iodine and a suitable oxidizing agent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromopropyl and iodine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene involves its interaction with molecular targets through its functional groups. The bromopropyl and iodine groups can form covalent bonds with nucleophiles, while the ethoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can affect various molecular pathways and processes.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene can be compared with similar compounds such as:

    1-(3-Bromopropyl)-2-methoxy-3-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Chloropropyl)-2-ethoxy-3-iodobenzene: Similar structure but with a chloropropyl group instead of a bromopropyl group.

    1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene: Similar structure but with the iodine group in a different position on the benzene ring.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C11H14BrIO

Molecular Weight

369.04 g/mol

IUPAC Name

1-(3-bromopropyl)-2-ethoxy-3-iodobenzene

InChI

InChI=1S/C11H14BrIO/c1-2-14-11-9(6-4-8-12)5-3-7-10(11)13/h3,5,7H,2,4,6,8H2,1H3

InChI Key

FULFEASOCGUTEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1I)CCCBr

Origin of Product

United States

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